molecular formula C10H14O B192075 (-)-Perillaldehyde CAS No. 18031-40-8

(-)-Perillaldehyde

Cat. No.: B192075
CAS No.: 18031-40-8
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-SNVBAGLBSA-N
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Description

(S)-(–)-Perillaldehyde is a terpene and volatile compound that has been found in Japanese shisho leaves and has antimicrobial and nematocidal activities. It reduces the total air microbial count in a testing room by 53% when sprayed at a concentration of 5 mg/m3.1 (S)-(–)-Perillaldehyde (250 µg/ml) induces 97% mortality in C. elegans soil nematodes. It is also an atmospheric pollutant that is formed from the oxidation of various terpenes, such as limonene and α-pinene, among others.
Perillaldehyde is one of the key constituents of the essential oil of Perilla frutescens, which is used in traditional Chinese herbal medicines. It exhibits various pharmacological activities such as antidepressant, anti-inflammatory, neuroprotective and anti-fungal effects. Perillaldehyde is utilized as a flavor compound in various foods and beverages and also as a fragrance ingredient in the perfume industry for its characteristic mint-like cinnamon odor.
(S)-(-)-Perillaldehyde is a monoterpene aldehyde mainly found in the herb, Perilla frutescens. It is the key volatile flavor compound of orange juice and mandarin peel oil.
(-)-Perillaldehyde is a natural product found in Rhodiola rosea, Perilla frutescens, and Plectranthus scutellarioides with data available.

Biological Activity

(-)-Perillaldehyde, also known as perillaldehyde (PAE), is a monoterpene compound predominantly found in the essential oil of Perilla frutescens. This compound has garnered significant attention for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its unique chemical structure, which allows it to interact with various biological systems. The compound exhibits multiple mechanisms of action:

  • Antifungal Activity : PAE has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus, demonstrating potential as a therapeutic agent for fungal infections. In a study, PAE exhibited significant antifungal effects in an animal model of vaginal candidiasis, enhancing both prophylactic and therapeutic outcomes .
  • Antibacterial Activity : Research indicates that PAE disrupts the cell membranes of bacteria such as Acinetobacter baumannii, inhibiting biofilm formation and reducing inflammation by modulating the NF-κB signaling pathway .
  • Antioxidant Activity : PAE activates the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant genes. This mechanism helps mitigate oxidative stress in various cellular contexts, including radiation-induced intestinal injury .
  • Anti-inflammatory Effects : PAE reduces inflammatory responses by inhibiting the activation of pro-inflammatory cytokines and pathways such as MAPK1 and NF-κB. This action is beneficial in conditions like myocardial ischemia-reperfusion injury .

Summary of Biological Activities

The following table summarizes key biological activities of this compound based on recent studies:

Biological Activity Effects Study Type References
AntifungalInhibits growth of C. albicans and A. fumigatusIn vivo and in vitro
AntibacterialDisrupts cell membranes of A. baumanniiIn vitro
AntioxidantActivates Nrf2/HO-1 pathway; reduces oxidative stressIn vivo
Anti-inflammatoryInhibits pro-inflammatory cytokinesIn vivo
AnticancerInduces apoptosis in cancer cells (e.g., A549)In vitro

Case Studies

  • Vaginal Candidiasis Treatment : A study demonstrated that PAE significantly reduced fungal load and inflammation in mice models infected with C. albicans. Histopathological examinations showed improved tissue integrity post-treatment, indicating its potential as a therapeutic agent for vaginal candidiasis .
  • Radiation-Induced Intestinal Injury : In a mouse model exposed to radiation, PAE treatment improved survival rates and reduced DNA damage in intestinal cells. The study highlighted that PAE's protective effects were linked to its ability to activate the Nrf2 pathway, underscoring its potential use in radioprotection strategies .
  • Myocardial Ischemia-Reperfusion Injury : Research indicated that PAE administration prior to ischemia significantly reduced myocardial damage in rat models by decreasing levels of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cardiac injury. This effect was associated with reduced oxidative stress and inflammatory responses .

Scientific Research Applications

Food Science and Preservation

Antimicrobial and Antioxidant Properties

  • (-)-Perillaldehyde exhibits potent antimicrobial activity against various pathogens, making it a valuable natural preservative in the food industry. Its effectiveness against Aspergillus flavus and other fungi supports its use in food preservation strategies .
  • The compound's antioxidant properties also contribute to food safety by preventing oxidative spoilage, thus extending shelf life .

Case Study: Food Additive

  • A study demonstrated that incorporating this compound into food products significantly reduced microbial contamination while maintaining flavor integrity. This positions it as a safe alternative to synthetic preservatives .

Pharmaceutical Applications

Therapeutic Potential

  • Research indicates that this compound possesses anti-inflammatory, anticancer, and antidepressant effects. It has been shown to inhibit pathways associated with oxidative stress and inflammation, which are crucial in various diseases .
  • Specifically, its role in mitigating radiation-induced intestinal injury through the Nrf2 signaling pathway highlights its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity

  • In a controlled study on prostate cancer models, this compound demonstrated significant inhibition of cancer cell proliferation and metastasis. This suggests its potential as an adjunct therapy in cancer treatment .

Cosmetics and Aromatherapy

Fragrance and Flavoring Agent

  • The pleasant mint-like aroma of this compound makes it a popular ingredient in cosmetics and perfumes. Its use enhances product appeal while providing calming effects in aromatherapy applications .

Case Study: Essential Oils

  • A formulation containing this compound was tested for its efficacy in promoting relaxation during aromatherapy sessions, showing positive results in reducing stress levels among participants .

Natural Insect Repellents

Eco-Friendly Alternatives

  • Due to its natural origin, this compound is being explored as an effective insect repellent. Studies have shown that it can repel common pests without the harmful effects associated with synthetic chemicals .

Biochemical Research

Reagent for Organic Synthesis

  • In biochemical research, this compound serves as a reagent for synthesizing other organic compounds. Its unique chemical properties facilitate various reactions in organic chemistry, making it a valuable tool for researchers .

Case Study: Mechanistic Studies

  • Investigations into the molecular mechanisms of this compound have revealed its influence on metabolic pathways related to energy production and oxidative stress response. These insights are crucial for understanding its broader biological effects .

Summary Table of Applications

Application AreaKey BenefitsRelevant Studies
Food ScienceAntimicrobial, antioxidant ,
PharmaceuticalsAnti-inflammatory, anticancer , ,
Cosmetics/AromatherapyFragrance enhancement, stress reduction
Natural Insect RepellentsEco-friendly pest control
Biochemical ResearchReagent for organic synthesis ,

Chemical Reactions Analysis

Photochemical Reactions

Perillaldehyde undergoes photochemical reactions under various conditions, such as photoirradiation using a high-pressure mercury lamp .

  • In methanol (MeOH) under a nitrogen stream, perillaldehyde degrades into MeOH adducts and a methyl ether. Under an oxygen stream, it converts to a dimethyl acetal and oxidation product, in addition to the aforementioned MeOH adducts .
  • In ethyl acetate (EtOAc) under a nitrogen stream, perillaldehyde transforms into dimers. Under an oxygen stream, it changes into oxygenated products, including a new compound .
  • In the presence of rose bengal (RB), perillaldehyde converts to dimethyl acetal when exposed to visible light in MeOH under a nitrogen stream. Photosensitization of RB is observed under an oxygen stream, leading to the formation of oxygenated products. Perillaldehyde remains relatively stable in n-hexane under a nitrogen stream or in the presence of RB under an oxygen stream .

Reactions with Organoboranes

Trialkylboranes undergo oxygen-induced 1,4-addition reactions with α, β-unsaturated carbonyl compounds. Stereoselective 1,4-additions of the alkyl groups of trialkylboranes are observed in the reactions of d-carvone and l-perillaldehyde . The alkyl group adds to d-carvone from the trans side with respect to the isopropenyl group to yield the corresponding saturated ketones. The same type of one-side attack of the alkyl group to l-perillaldehyde is also observed .

Other Chemical Reactions

  • Perillaldehyde can be reduced using a platinum/carbon catalyst in an n-hexane/EtOAc solvent system .
  • Perillaldehyde can be transformed into allylamines by reductive amination .
  • Perillaldehyde can be oxidized to perillic acid .
  • Perillaldehyde can undergo Michael addition reactions .
  • Perillaldehyde can be converted into perilla alcohol.

Antioxidant activity

Perillaldehyde is the main component of Perilla and is a medicinal antioxidant herb traditionally consumed in East Asia . Perillaldehyde exhibits antioxidant activity, mediated by the nuclear factor-erythroid 2-related factor-2 (NRF2) and heme oxygenase-1 . It can inhibit BaP-induced AHR activation and ROS production, inhibit BaP/AHR-mediated release of the CCL2 chemokine, and activate the NRF2/HO1 antioxidant pathway in human keratinocytes .

Antifungal Activity

Perillaldehyde has antifungal properties and can protect plants like tomato, grape, and strawberry . Perillaldehyde induces cell death in A. flavus through a metacaspase-dependent pathway . It can also control postharvest black rot caused by Alternaria alternata .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying (-)-perillaldehyde in plant extracts?

  • Answer : High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) or variable-wavelength detectors (VWD) is widely used. A novel approach involves relative molar sensitivity (RMS) using ¹H-quantitative NMR (¹H-qNMR) to calculate exact RMS values, enabling precise quantification without requiring unstable this compound standards . Response surface methodology (RSM) optimizes extraction parameters (e.g., steam distillation) to maximize yield and purity, validated through regression analysis and contour plots .

Q. How can this compound’s antiviral activity against Tobacco Mosaic Virus (TMV) be experimentally validated?

  • Answer : Key steps include:

  • Bioassays : Inject this compound solutions (25–1600 µg/mL) into Nicotiana glutinosa leaves to observe hypersensitive response (HR) lesions after 48 hours .
  • TEM Morphology Analysis : Treat TMV particles (20 µg/mL) with this compound (800 µg/mL) and visualize structural integrity via transmission electron microscopy .
  • Induced Resistance : Apply this compound (50–800 µg/mL) to lower leaves, inoculate upper leaves with TMV after 24 hours, and calculate inhibition rates using lesion counts .

Q. What assays are used to assess this compound’s antifungal mechanisms against Aspergillus flavus?

  • Answer :

  • Apoptosis Markers : Measure mitochondrial membrane potential (MtΔψ) depolarization, phosphatidylserine exposure, and metacaspase activation via fluorometry and flow cytometry .
  • ROS Accumulation : Quantify intracellular reactive oxygen species (ROS) and Ca²⁺ levels using fluorescent probes .
  • Transcriptomics : Analyze differentially expressed genes (e.g., FadA, slt2, hog1) linked to cAMP-PKA/MAPK signaling and oxidative stress responses .

Advanced Research Questions

Q. How can conflicting genotoxicity data for this compound be resolved?

  • Answer : Discrepancies arise from assay interpretation (e.g., EFSA vs. OECD guidelines):

  • Comet Assay : Compare % tail intensity to laboratory historical controls (n ≥ 165) and ensure values fall within the 95% reference range. Hepatotoxicity at high doses (700 mg/kg/day) may confound results, necessitating cytotoxicity-adjusted interpretations .
  • Ames Test : Replicate experiments with/without metabolic activation (S9 mix) to clarify TA98 strain mutagenicity .
  • Risk Assessment : Calculate margins of safety (MOS) using human exposure estimates (0.0011 mg/kg/day) versus NOAELs .

Q. What molecular mechanisms underlie this compound’s pro-angiogenic effects?

  • Answer :

  • MAPK Pathway Activation : Assess ERK1/2 phosphorylation in sunitinib-injured HUVECs via Western blotting. This compound upregulates p-ERK1/2, promoting endothelial cell proliferation and tube formation .
  • Apoptosis Regulation : Measure Bcl-2/Bax ratios using qPCR/immunoassays. This compound increases Bcl-2 (anti-apoptotic) and reduces Bax (pro-apoptotic), enhancing cell survival .
  • In Vivo Models : Evaluate intersegmental vessel (ISV) repair in zebrafish embryos post-sunitinib injury .

Q. How does this compound enhance plant systemic acquired resistance (SAR) against viral pathogens?

  • Answer :

  • Defense Gene Upregulation : Use RT-qPCR to quantify NPR1, PR1, PR5, PAL, and RBOHB expression in tobacco leaves. This compound (800 µg/mL) induces 1.4–3.9-fold increases .
  • Enzyme Activity : Measure superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and phenylalanine ammonia-lyase (PAL) activities spectrophotometrically. At 800 µg/mL, SOD and POD activities rise by 3.78× and 2.17×, respectively .
  • Phytohormone Signaling : Quantify salicylic acid (SA) via HPLC and H₂O₂ via titanium sulfate method. SA levels peak at 1032 pmol/L post-treatment .

Q. What strategies improve this compound’s stability and bioavailability for antifungal applications?

  • Answer :

  • Nanoparticle Encapsulation : Prepare zein/casein sodium/chitosan nanoparticles (342 nm size, +49 mV zeta potential) via liquid-liquid dispersion. Encapsulation efficiency (98.18%) enhances water solubility and sustained release .
  • Synergistic Formulations : Combine with chitosan oligosaccharides to boost antifungal efficacy against A. flavus aflatoxin B1 (AFB1) by 58% compared to free compounds .
  • Stability Testing : Monitor degradation under UV light and varying pH using HPLC-PDA .

Q. Data Contradictions and Methodological Considerations

Q. Why do in vitro and in vivo genotoxicity assays yield divergent results for this compound?

  • Answer :

  • Metabolic Differences : In vitro assays (e.g., Ames test) lack hepatic metabolism, while in vivo comet assays detect hepatocyte DNA damage at cytotoxic doses .
  • Historical Controls : Use robust datasets (n ≥ 230) to distinguish true positives from artifacts. EFSA’s equivocal HPRT results highlight the need for multi-experiment validation .

Q. How does this compound’s cytotoxicity against cancer cells compare to its effects on non-target cells?

  • Answer :

  • Selectivity Index (SI) : Calculate IC₅₀ ratios between cancer (e.g., HCT-116, HL-60) and normal cells (e.g., HEK293). Derivatives like perillaldehyde 1,2-epoxide show higher SI (>10) via apoptosis induction .
  • Transcriptome Profiling : Compare gene expression in treated vs. untreated A. flavus to identify ROS-scavenging pathways (e.g., sod, cat) that mitigate cytotoxicity .

Q. Tables

Assay Type Key Parameters Reference
Antiviral (TMV)HR lesion count, PR gene expression
Antifungal (A. flavus)MtΔψ depolarization, AFB1 inhibition
GenotoxicityComet assay % tail intensity, Ames test TA98
AngiogenesisERK1/2 phosphorylation, Bcl-2/Bax ratio

Properties

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041190
Record name (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-40-8
Record name (S)-Perillaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18031-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name l-Perillaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Perillaldehyde
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Record name PERILLALDEHYDE, (-)-
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Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Name
(S)-(−)-Perillyl alcohol
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
aluminum isopropoxide
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(-)-Perillaldehyde
(-)-Perillaldehyde
(-)-Perillaldehyde
(-)-Perillaldehyde
(-)-Perillaldehyde
(-)-Perillaldehyde

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